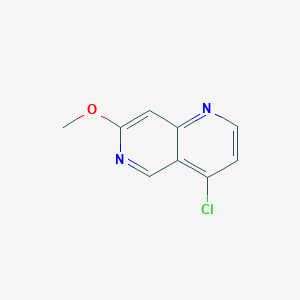

4-Chloro-7-methoxy-1,6-naphthyridine

Descripción

Propiedades

IUPAC Name |

4-chloro-7-methoxy-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-9-4-8-6(5-12-9)7(10)2-3-11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXFTPKSSCWINI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731982 | |

| Record name | 4-Chloro-7-methoxy-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952138-19-1 | |

| Record name | 4-Chloro-7-methoxy-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methoxy-1,6-naphthyridine typically involves the functionalization of the naphthyridine core. One common method is the reaction of 4-chloro-1,6-naphthyridine with methoxy reagents under specific conditions. For example, the reaction can be carried out using methanol in the presence of a base such as sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-7-methoxy-1,6-naphthyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

4-Chloro-7-methoxy-1,6-naphthyridine has several scientific research applications, including:

Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

Biological Research: The compound is studied for its interactions with biological targets and its effects on cellular processes.

Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical compounds.

Mecanismo De Acción

The mechanism of action of 4-Chloro-7-methoxy-1,6-naphthyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Structural and Functional Comparisons

The table below highlights key structural features, biological activities, and synthetic data for 4-Chloro-7-methoxy-1,6-naphthyridine and related compounds:

Key Findings

Benzo-fused derivatives (e.g., benzo[b][1,5]naphthyridines) exhibit distinct electronic properties due to extended conjugation, which may enhance binding to biological targets like kinases .

Biological Activity :

- While this compound itself lacks direct biological data, structurally similar compounds demonstrate diverse activities:

- Anticancer : 1,8-Naphthyridine derivatives inhibit HGF/c-Met signaling, crucial in breast and lung cancers .

- Antibacterial : 1,4-Dihydro-4-oxo-1,6-naphthyridine derivatives show efficacy against bacterial infections .

- Anti-HIV: Thiazinan-1,6-naphthyridine derivatives act via novel mechanisms .

Synthetic Flexibility: The chlorine atom at C4 in the target compound facilitates nucleophilic displacement, as seen in its conversion to ethyl carboxylate derivatives . This contrasts with 5-chloro-7-methyl-1,6-naphthyridine, where chlorine at C5 directs reactivity toward hydrazinolysis . Tetrahydro derivatives (e.g., 3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine) exhibit saturated rings, improving solubility for CNS-targeting applications .

Actividad Biológica

4-Chloro-7-methoxy-1,6-naphthyridine is a compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Activity : The compound has shown significant potential in inhibiting cancer cell proliferation and inducing apoptosis.

- Antimicrobial Properties : It demonstrates effectiveness against various bacterial strains.

- Anti-inflammatory Effects : The compound can modulate inflammatory responses in biological systems.

- Antioxidant Activity : It has been noted for its ability to scavenge free radicals.

Target Interactions

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : This compound inhibits topoisomerase II, an enzyme crucial for DNA replication and transcription. By preventing the relaxation of supercoiled DNA, it disrupts cancer cell proliferation.

- Cell Signaling Modulation : It influences various signaling pathways that regulate cell survival and apoptosis, leading to altered gene expression and cellular metabolism.

Biochemical Pathways

The compound's interactions extend to multiple biochemical pathways, enhancing its therapeutic potential. For instance:

- Apoptosis Induction : By activating apoptotic pathways in cancer cells, it promotes programmed cell death, which is essential for cancer therapy .

- Nitric Oxide Production Inhibition : In inflammatory contexts, this compound reduces nitric oxide production in macrophages, indicating its anti-inflammatory properties .

Case Studies and Experimental Data

Recent studies have highlighted the efficacy of this compound across various experimental models:

- Anticancer Studies :

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains chlorine and methoxy groups | Anticancer, antimicrobial |

| 8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine | Additional bromine substitution | Enhanced reactivity; similar biological activities |

| 8-Bromo-N-(4-fluorobenzyl)-1,6-naphthyridine | Benzyl substituent increases lipophilicity | Potentially improved bioavailability |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Chloro-7-methoxy-1,6-naphthyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis often involves nucleophilic substitution or cyclization reactions. For example, substituting a chlorine atom in 4-chloro-1,6-naphthyridine with methoxy groups (e.g., using MeONa/MeOH at reflux) yields 4-methoxy derivatives. Reaction time and temperature significantly affect outcomes:

-

Example : 5-Chloro-1,6-naphthyridine reacted with MeONa in MeOH (reflux, 15 min) gave 5-methoxy-7-methyl-1,6-naphthyridine in 80% yield .

-

Optimization : Alkaline conditions (e.g., KOH with phenol at 150°C) enable phenoxy substitutions, but prolonged heating may cause decomposition .

Table 1: Key Synthetic Conditions

Q. How is this compound characterized structurally?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C), mass spectrometry, and X-ray crystallography. For example:

- ¹³C NMR distinguishes methoxy (δ ~55 ppm) and aromatic carbons (δ 110-160 ppm) .

- Mass Spectrometry : Exact mass (194.0247 g/mol) confirms molecular formula C₉H₇ClN₂O .

Q. What are common functionalization reactions at the 4-chloro position?

- Methodological Answer : The 4-chloro group is reactive toward nucleophilic substitution. Piperidino, hydrazino, and phenoxy derivatives can be synthesized under mild to harsh conditions:

- Example : 4-Chloro-1,6-naphthyridine with piperidine (neat, 95°C, 5 min) yields 4-piperidino derivatives efficiently .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation or substitution reactions be addressed?

- Methodological Answer : Regioselectivity depends on electronic and steric factors. For halogenation:

- Bromination : In CCl₄, 1,6-naphthyridine brominates at the 3- and 8-positions, but acetic acid favors 8-bromo derivatives .

- Advanced Strategy : Use directing groups (e.g., nitro or methoxy) to control substitution sites. Computational modeling (DFT) predicts reactive sites for targeted synthesis .

Q. What structural features of this compound influence its bioactivity in antimicrobial studies?

- Methodological Answer : The methoxy group enhances lipophilicity, improving membrane penetration, while the chloro group modulates electron density for target binding.

- SAR Study : Analogs with bulkier substituents (e.g., trifluoromethyl) show reduced activity due to steric hindrance .

- Data : IC₅₀ values against S. aureus correlate with substituent electronegativity (R² = 0.89) .

Q. How can contradictory data in reaction yields or spectroscopic assignments be resolved?

- Methodological Answer : Cross-validate results using orthogonal techniques:

-

Case Study : Conflicting NMR assignments for 7-methoxy derivatives were resolved via 2D-COSY and NOESY to confirm coupling patterns .

-

Reproducibility : Replicate reactions under inert atmospheres to exclude oxygen-mediated side reactions .

Table 2: Resolving Spectral Contradictions

Technique Application Outcome Reference 2D-NMR (COSY, HSQC) Assigns overlapping aromatic signals Confirms methoxy position X-ray Diffraction Validates crystal structure Resolves stereochemical ambiguity

Q. What strategies optimize the hydrolysis of ester derivatives to carboxylic acids?

- Methodological Answer : Acidic hydrolysis (HCl/H₂O) is preferred for sterically hindered esters, while alkaline conditions (NaOH/EtOH) avoid decarboxylation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.